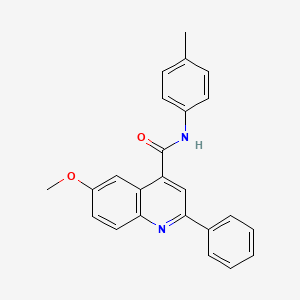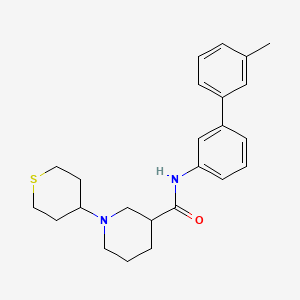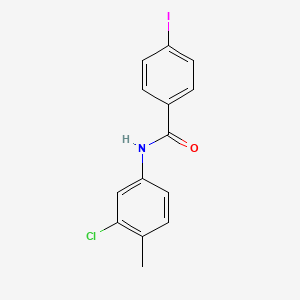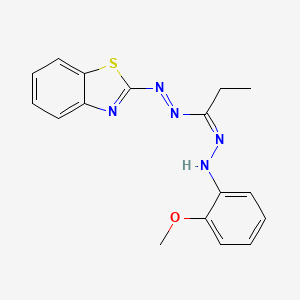![molecular formula C27H25N3O4 B6016482 3-Hydroxy-2-(4-methoxyphenyl)-4-[(4-morpholin-4-ylphenyl)iminomethyl]isoquinolin-1-one](/img/structure/B6016482.png)
3-Hydroxy-2-(4-methoxyphenyl)-4-[(4-morpholin-4-ylphenyl)iminomethyl]isoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-(4-methoxyphenyl)-4-[(4-morpholin-4-ylphenyl)iminomethyl]isoquinolin-1-one is a complex organic compound that belongs to the isoquinolinone family. This compound is characterized by its unique structure, which includes a hydroxy group, a methoxyphenyl group, and a morpholinylphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(4-methoxyphenyl)-4-[(4-morpholin-4-ylphenyl)iminomethyl]isoquinolin-1-one typically involves multiple steps, including the formation of the isoquinolinone core and the subsequent functionalization of the molecule. One common synthetic route involves the following steps:
Formation of Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring system.
Introduction of Hydroxy and Methoxyphenyl Groups: The hydroxy and methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions, where the isoquinolinone core is treated with appropriate reagents to introduce these functional groups.
Formation of Iminomethyl Group: The iminomethyl group can be formed through a condensation reaction between an aldehyde and an amine, resulting in the formation of a Schiff base.
Introduction of Morpholinylphenyl Group: The morpholinylphenyl group can be introduced through a nucleophilic substitution reaction, where the iminomethyl intermediate is treated with a morpholine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(4-methoxyphenyl)-4-[(4-morpholin-4-ylphenyl)iminomethyl]isoquinolin-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The iminomethyl group can be reduced to form an amine, resulting in the formation of a secondary or tertiary amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may result in the formation of a ketone derivative, while reduction of the iminomethyl group may result in the formation of an amine derivative.
Scientific Research Applications
3-Hydroxy-2-(4-methoxyphenyl)-4-[(4-morpholin-4-ylphenyl)iminomethyl]isoquinolin-1-one has several scientific research applications, including:
Medicinal Chemistry: This compound is of interest in the development of new pharmaceuticals due to its potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It can be used as a probe or tool compound in biological studies to investigate cellular pathways and molecular targets.
Chemical Biology: This compound can be used in chemical biology research to study protein-ligand interactions and enzyme mechanisms.
Material Science: It may have applications in material science, such as the development of new organic materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(4-methoxyphenyl)-4-[(4-morpholin-4-ylphenyl)iminomethyl]isoquinolin-1-one depends on its specific biological activity. For example, if it exhibits anticancer activity, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation and survival. The molecular targets and pathways involved can include:
Enzyme Inhibition: The compound may inhibit enzymes such as kinases, proteases, or oxidoreductases, leading to the disruption of cellular processes.
Signal Transduction: It may interfere with signal transduction pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway, leading to altered cellular responses.
DNA Interaction: The compound may interact with DNA, leading to the inhibition of DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-(4-methoxyphenyl)isoquinolin-1-one: This compound lacks the iminomethyl and morpholinylphenyl groups, making it less complex and potentially less biologically active.
4-[(4-Morpholin-4-ylphenyl)iminomethyl]isoquinolin-1-one: This compound lacks the hydroxy and methoxyphenyl groups, which may affect its chemical reactivity and biological activity.
2-(4-Methoxyphenyl)-4-[(4-morpholin-4-ylphenyl)iminomethyl]isoquinolin-1-one: This compound lacks the hydroxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
3-Hydroxy-2-(4-methoxyphenyl)-4-[(4-morpholin-4-ylphenyl)iminomethyl]isoquinolin-1-one is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the hydroxy, methoxyphenyl, and morpholinylphenyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for scientific research.
Properties
IUPAC Name |
3-hydroxy-2-(4-methoxyphenyl)-4-[(4-morpholin-4-ylphenyl)iminomethyl]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4/c1-33-22-12-10-21(11-13-22)30-26(31)24-5-3-2-4-23(24)25(27(30)32)18-28-19-6-8-20(9-7-19)29-14-16-34-17-15-29/h2-13,18,32H,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXBUDMRIOCNQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(C3=CC=CC=C3C2=O)C=NC4=CC=C(C=C4)N5CCOCC5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclopentyl-N'-(2,2-dimethyltetrahydro-2H-pyran-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6016404.png)
![4-(2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine](/img/structure/B6016408.png)
![1-[Benzyl(methyl)amino]-3-[4-[[2-(1-methylpiperidin-4-yl)ethylamino]methyl]phenoxy]propan-2-ol](/img/structure/B6016410.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N,1-dimethyl-4-piperidinamine](/img/structure/B6016412.png)
![1-ethylsulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine;hydrochloride](/img/structure/B6016429.png)

![2-[4-(2-fluoro-5-methoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6016444.png)


![2,3,3,3-tetrafluoro-2-methoxy-N-[3-(methylthio)phenyl]propanamide](/img/structure/B6016467.png)
![5-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B6016474.png)

![(3Z)-1-phenyl-3-[1-[3-(trifluoromethyl)phenyl]pyrazolidin-3-ylidene]thiourea](/img/structure/B6016488.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6016495.png)
